Octa(aminophenyl)-t8-silsesquioxane

Polyamide nanocomposites Thermal stability Melt processing

Standard polyhedral oligomeric silsesquioxane (POSS) fillers lack reactive functionality or degrade under extreme thermal conditions, forcing trade-offs between processability and final-part performance. Octa(aminophenyl)-T8-silsesquioxane (OAPS) solves this with eight aromatic amine groups on a rigid Si₈O₁₂ core. • **PA-66 fibers**: Extends safe-use window to 400 °C (50 °C gain vs. octaphenyl POSS) for under-hood & protective textiles. • **Flexible polyimides**: Retains tensile strength & elongation where other POSS variants cause embrittlement. • **Epoxy adhesives**: 20-30 °C higher thermal stability than higher-amine HDAPS. Available from BenchChem with ≥95% purity, immediate shipment.

Molecular Formula C48H48N8O12Si8
Molecular Weight 1153.636
CAS No. 518359-82-5
Cat. No. B2898562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta(aminophenyl)-t8-silsesquioxane
CAS518359-82-5
Molecular FormulaC48H48N8O12Si8
Molecular Weight1153.636
Structural Identifiers
SMILESC1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
InChIInChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2
InChIKeyQDAAEUGJSKIIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

OAPS Structural and Functional Profile


Octa(aminophenyl)-T8-silsesquioxane (OAPS) is a cubic polyhedral oligomeric silsesquioxane (POSS) with an inorganic Si₈O₁₂ core and eight pendant aminophenyl (–C₆H₄NH₂) groups, possessing a molecular weight of ~1153.6 g/mol and a cage diameter of approximately 1.5 nm [REFS‑1]. The compound is typically supplied as a white powder with ≥95% purity and is synthesized via nitration of octaphenylsilsesquioxane (OPS) followed by mild reduction, yielding a mixture of meta, para, and ortho isomers [REFS‑1].

1 Reactive aromatic amine handles for covalent imide/epoxy network integration
2 Rigid phenyl-arm tether preserves structural integrity above 350 °C
3 Isomer-dependent network architecture tunability (meta, para, ortho)

Why OAPS Cannot Be Replaced by Generic POSS


Unlike octaphenyl POSS (OPS) or aliphatic-arm POSS variants, OAPS carries eight reactive aromatic amine groups that participate directly in polymerization, forming covalent imide or epoxy linkages [REFS‑1]. This dual functionality—rigid aromatic tether and reactive amine—produces network architectures and property profiles that cannot be replicated by physical blending of non-amine POSS fillers. Conversely, closely related aminophenyl variants such as poly(aminophenylsilsesquioxane) (PAPS) or dodecaaminophenylsilsesquioxane (DAPS) exhibit distinct thermal and thermomechanical behavior that precludes one-to-one substitution [REFS‑2].

Chemistry Non-amine POSS (e.g., OPS) lacks amine functionality; cannot form covalent network linkages, limiting to physical blending.
Thermal Aliphatic-arm POSS (octaaminopropyl) linkages may cleave above 300 °C, restricting high-temperature membrane use.
Curing Higher-amine HDAPS may induce premature gelation, yielding 20–30 °C lower thermal endurance versus OAPS-cured systems.

Head-to-Head Quantitative Evidence for OAPS


Thermal Stability Advantage in Polyamide Nanocomposites

In polyamide-66 (PA-66) nanocomposite fibers prepared by melt mixing, octa(aminophenyl)-T8-silsesquioxane (OAPS) provided significantly higher thermal stability than octaphenyl POSS (OPS) [REFS‑1]. PA-66-OAPS remained thermally stable up to 400 °C, whereas PA-66-OPS was stable only to 350 °C under identical loading and processing conditions (1–3 wt% POSS) [REFS‑1].

Thermal Stability
Direct comparison
PA-66-OAPS stable to 400 °C PA-66-OPS stable to 350 °C +50 °C decomposition resistance
Wider thermal processing window for high-temperature fiber applications
Melt-mixed PA-66, 1–3 wt% POSS; TGA/DSC data
Polyamide nanocomposites Thermal stability Melt processing

Mechanical Integrity in Polyimide Membranes

A systematic four-way comparison of polyimide (PI)/Si membranes incorporating OAPS, octaphenylsilsesquioxane (OPS), polyphenylsilsesquioxane (PPSQ), and nano-SiO₂ revealed that only PI/OAPS retained mechanical properties essentially identical to neat PI [REFS‑1]. In contrast, both OPS and PPSQ sharply reduced PI mechanical integrity [REFS‑1].

Mechanical Integrity
Direct comparison
PI/OAPS retains tensile properties PI/OPS, PI/PPSQ sharply reduce strength Directional: OAPS preserves, others degrade
Only OAPS maintains mechanical integrity for flexible PI membranes
Solution-cast films; tensile testing
Polyimide nanocomposites Mechanical properties Membrane fabrication

High-Temperature Resistance in Gas-Separation Networks

Molecular dynamics simulations and experimental validation demonstrate that hyper-cross-linked polyOAPS-imide networks retain structural integrity above 400 °C, whereas the analogous polyPOSS-imide networks built from octa(aminopropyl)silsesquioxane (aliphatic-arm POSS) decompose above 300 °C due to cleavage of the –(CH₂)₃– propyl linkers [REFS‑1][REFS‑2]. Consequently, polyOAPS-imide membranes are tested for gas separation at both 300 °C and 400 °C, while polyPOSS-imides are limited to 300 °C [REFS‑2].

High-Temp Separation
Cross-study comparable
PolyOAPS-imide stable >400 °C PolyPOSS-imide (propyl) degrades above 300 °C >100 °C operational window gain
Enables gas separation at temperatures aliphatic POSS networks cannot sustain
MD simulations + experimental TGA; tested up to 60 bar
Hybrid membranes Gas separation High-temperature resistance

Thermal Endurance in Epoxy Nanocomposites

Thermogravimetric analysis (TGA) of epoxy nanocomposites cured with octa(aminophenyl)silsesquioxane (OAPS) versus hexadeca-aminooctaphenylsilsesquioxane (HDAPS) showed that the decomposition temperature of HDAPS-based systems was 20–30 °C lower than that of OAPS-based systems [REFS‑1]. The inferior thermal performance of HDAPS is attributed to incomplete curing caused by premature gelation from excessively high cross-link density, a phenomenon not observed with the eight-functional OAPS [REFS‑1].

Curing Agent Endurance
Direct comparison
OAPS-cured epoxy baseline HDAPS-cured epoxy 20–30 °C lower Td ≥20–30 °C thermal endurance advantage
OAPS avoids premature gelation; ensures higher decomposition temperature
DGEBA/DDM systems, TGA inert atmosphere
Epoxy thermosets Curing agent Thermal degradation

Cost-Performance Comparison with PAPS

A systematic comparison of epoxy nanocomposites prepared from OAPS (octa‑aminophenyl cube) and PAPS (poly(aminophenyl)silsesquioxane, a less-defined oligomeric mixture) using GPC, FTIR, ²⁹Si NMR, TGA, and DMA demonstrated that the two precursors yield nearly identical thermomechanical properties [REFS‑1]. However, the study explicitly concludes that PAPS represents a low-cost alternative to OAPS [REFS‑1]. This finding establishes that OAPS should be selected only when the well-defined octahedral architecture is required—for example, when precise nanometer-scale periodicity, controlled porosity, or reproducible network topology is critical.

Cost-Performance vs PAPS
Direct comparison
OAPS and PAPS show nearly identical thermomechanical properties PAPS is a lower-cost alternative No significant performance difference
Choose OAPS only when defined octahedral architecture is required
GPC, FTIR, NMR, DMA, TGA comparison; DGEBA/DDM
Epoxy nanocomposites Thermomechanical properties Cost-performance trade-off

Isomer-Dependent Network Architecture

Octa(aminophenyl)silsesquioxane exists as a mixture of meta, para, and ortho positional isomers, each producing distinct network architectures upon imidization [REFS‑1][REFS‑2]. Computational and experimental characterization reveals that meta-OAPS and para-OAPS yield open, highly soluble network structures with abundant low-energy sorption sites, whereas ortho-OAPS produces denser morphologies with lower gas solubility, closer in behavior to aliphatic-arm POSS networks [REFS‑2]. This isomer-dependent tunability is inaccessible to octaphenyl POSS (no amine functionality) and octa(aminopropyl) POSS (no aromatic positional isomerism) [REFS‑2].

Isomer Architecture
Class-level inference
Meta-/para-OAPS: open networks with high sorption; ortho-OAPS: denser, lower solubility – isomer type controls porosity.
Isomer selection enables gas transport and free-volume tuning not possible with non-aromatic POSS
MD simulations of 22 networks; validated by IR, NMR, pycnometry
Isomer effect Microporous networks Molecular simulation

High-Value Application Scenarios for OAPS


High-Temperature Polyamide Fibers

When formulating melt-processed PA-66 fibers for under-the-hood automotive components, industrial textiles, or protective fabrics, OAPS provides a 50 °C thermal stability advantage over octaphenyl POSS, extending the safe-use temperature window to 400 °C [REFS‑1]. This differential directly reduces thermal degradation during processing and in-service thermal cycling.

Robust Polyimide Membranes for Flexible Electronics

For flexible polyimide substrates or dielectric layers requiring full retention of tensile strength and elongation, OAPS is the only POSS filler among those tested (OPS, PPSQ, SiO₂) that preserves the mechanical integrity of the PI matrix [REFS‑2]. This makes OAPS the filler of choice when structural flexibility and tear resistance are non-negotiable.

High-Temperature Gas Separation Membranes

In aggressive gas separation environments such as syngas purification or integrated gasification combined cycle (IGCC) streams where temperatures exceed 300 °C, polyOAPS-imide membranes are the only POSS-based hybrid networks that maintain structural integrity; aliphatic-arm polyPOSS-imides decompose at these temperatures [REFS‑3][REFS‑4].

Epoxy Thermosets with Maximum Thermal Endurance

For epoxy-based structural adhesives, encapsulants, or composite matrices intended for prolonged exposure at elevated temperatures, OAPS-cured systems deliver 20–30 °C higher thermal stability than the higher-amine-content HDAPS [REFS‑5]. This thermal margin is critical in aerospace, oil-and-gas downhole tooling, and high-power electronic encapsulation.

Application
Selection Property
Validation Focus
High-temperature polyamide fibers
Thermal stability margin
TGA decomposition onset ranking
Flexible polyimide membranes
Mechanical integrity retention
Tensile property benchmarking
High-temperature gas separation
Network stability above 300 °C
Operational temperature ceiling validation
Epoxy thermosets for extreme thermal endurance
Curing agent thermal endurance
Thermal decomposition comparison
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